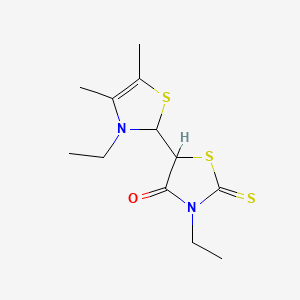
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of appropriate thiazole and thiazolidinone precursors under specific conditions. Common synthetic routes may include:
Condensation reactions: Combining thiazole derivatives with thiazolidinone precursors in the presence of catalysts.
Cyclization reactions: Formation of the thiazolidinone ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include:
Batch processing: Controlled reaction conditions in batch reactors.
Continuous flow synthesis: Utilizing continuous flow reactors for efficient and scalable production.
化学反应分析
Types of Reactions
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanylidene group to sulfoxide or sulfone.
Reduction: Reduction of the thiazolidinone ring.
Substitution: Nucleophilic or electrophilic substitution on the thiazole or thiazolidinone rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced thiazolidinone derivatives.
Substitution products: Various substituted thiazole or thiazolidinone derivatives.
科学研究应用
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Development of new therapeutic agents.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, it may involve:
Molecular targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.
相似化合物的比较
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings.
Thiazoles: Compounds with similar thiazole rings.
Uniqueness
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazole and thiazolidinone rings, which may impart distinct chemical and biological properties compared to other thiazolidinones and thiazoles.
属性
分子式 |
C12H18N2OS3 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
3-ethyl-5-(3-ethyl-4,5-dimethyl-2H-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H18N2OS3/c1-5-13-7(3)8(4)17-11(13)9-10(15)14(6-2)12(16)18-9/h9,11H,5-6H2,1-4H3 |
InChI 键 |
QMLULCPFFMJYPR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(SC(=C1C)C)C2C(=O)N(C(=S)S2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


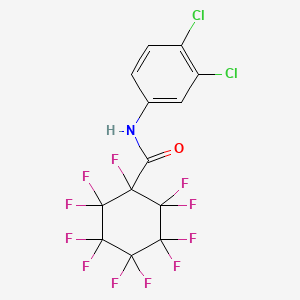
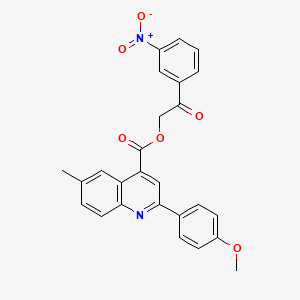
![N-[4-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B12471253.png)
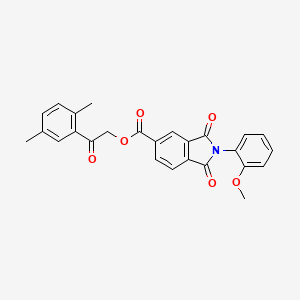
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12471268.png)
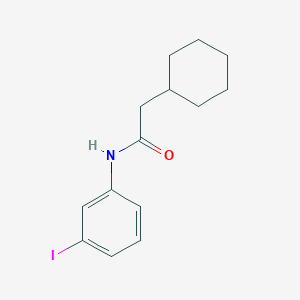
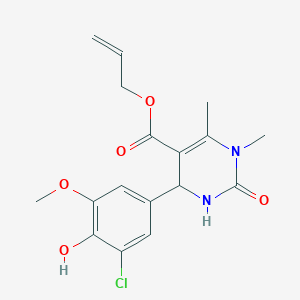
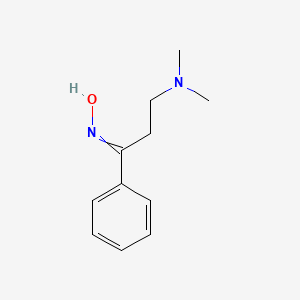
![N-(naphthalen-1-yl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471282.png)
![2,4-dichloro-N-{4-[(trichloroacetyl)amino]phenyl}benzamide](/img/structure/B12471283.png)
![2-[Benzenesulfonyl-(2-methoxy-phenyl)-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12471285.png)
![4-(hydroxyamino)-N-[2-(naphthalen-2-yloxy)ethyl]-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide](/img/structure/B12471286.png)
![N-{2-bromo-5-[(E)-(hydroxyimino)methyl]pyridin-3-yl}-2,2-dimethylpropanamide](/img/structure/B12471288.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide](/img/structure/B12471290.png)
